molecular formula C5H4N2OS B2750682 1H-Thieno[2,3-d]imidazol-2(3H)-one CAS No. 71309-43-8

1H-Thieno[2,3-d]imidazol-2(3H)-one

Cat. No.: B2750682
CAS No.: 71309-43-8
M. Wt: 140.16
InChI Key: TWLVBDIMPJJOPK-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-d]imidazol-2(3H)-one (CAS 71309-43-8) is a heterocyclic compound with the molecular formula C 5 H 4 N 2 OS and a molecular weight of 140.16-140.17 g/mol . This fused bicyclic scaffold integrates thiophene and imidazolone rings, making it a valuable intermediate in medicinal chemistry and organic synthesis. While specific biological data for this exact molecule is limited, its structural framework is recognized as a privileged scaffold in drug discovery . Thieno[2,3-d]imidazole and the closely related thieno[2,3-d]pyrimidine cores are known to exhibit a wide range of pharmacological activities, underscoring the research value of this compound as a synthetic precursor . For instance, structurally similar thieno[2,3-d]pyrimidine derivatives have been investigated as novel antibacterial agents with potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . This product is intended for research purposes as a chemical building block. It should be stored in a cool, dark, and dry place, sealed at room temperature . Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-dihydrothieno[2,3-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLVBDIMPJJOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Thieno 2,3 D Imidazol 2 3h One and Its Structural Analogues

Classical Multi-Step Synthetic Strategies

Classical approaches remain fundamental in the synthesis of the thieno[2,3-d]imidazol-2-one scaffold. These often involve sequential reactions to build the heterocyclic system, providing a high degree of control over substitution patterns.

The construction of the imidazole (B134444) ring is frequently the key step in the synthesis of the thieno[2,3-d]imidazol-2-one system. This is typically achieved through the cyclocondensation of an ortho-diaminothiophene or a related derivative with a reagent that provides the C2 carbon of the imidazole ring.

A prevalent method involves the reaction of 2-aminothiophene derivatives with urea (B33335). This one-step cyclization directly installs the desired carbonyl functionality at the 2-position of the imidazole ring. For instance, various substituted 2-aminothiophene-3-carbonitriles can be cyclized with urea, often under thermal conditions or with microwave assistance, to yield the corresponding thieno[2,3-d]pyrimidin-2(1H)-ones, which are structural analogues. A similar strategy can be envisioned for 2,3-diaminothiophenes to directly form the target imidazolone (B8795221) ring.

Another common approach utilizes formamide (B127407) for the cyclization of 2-aminothiophenes, leading to thieno[2,3-d]pyrimidines. While this does not directly yield the 2-one derivative, the resulting aminopyrimidine can be a precursor for further modifications. The use of chloroformamidine (B3279071) hydrochloride with 2-aminothiophenes also serves as a route to 4-aminothieno[2,3-d]pyrimidines. These methods highlight the versatility of starting from a functionalized thiophene (B33073) to build the fused nitrogen-containing ring.

The cyclization of 2-acylamino-3-aminothiophenes or related precursors is also a viable strategy. For example, the reduction of a 3-formamido-2-nitrobenzo[b]thiophene has been shown to yieldbenzothieno[2,3-d]imidazol-2(3H)-one, albeit in low yield, demonstrating the principle of forming the imidazole-2-one ring via intramolecular cyclization.

The synthesis of the thiophene ring itself is a critical aspect of these multi-step strategies. Two named reactions are particularly prominent for constructing the requisite, highly substituted thiophene precursors: the Gewald reaction and the Fiesselmann thiophene synthesis.

The Gewald reaction is a one-pot, multi-component reaction that provides access to 2-aminothiophenes, which are key intermediates. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a base such as morpholine. The resulting 2-aminothiophene, often bearing a carboxylate or carbonitrile group at the 3-position, is perfectly functionalized for subsequent cyclization to form the fused imidazole or pyrimidine (B1678525) ring.

The Fiesselmann thiophene synthesis offers an alternative route to functionalized thiophenes. This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or 1,3-dicarbonyl compounds to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. These products can then be further elaborated into the desired thieno-fused systems. For example, this method has been applied to construct thieno[3,2-b]thiophene (B52689) derivatives, showcasing its utility in building complex thiophene-containing scaffolds.

An alternative to building the thiophene ring first is the annelation approach , where the thiophene ring is constructed onto a pre-existing imidazole core. A convenient synthesis of thieno[2,3-d]imidazoles involves the reaction of 1-protected or 1,2-diprotected 4-bromoimidazole-5-carbaldehydes with ethyl thioglycollate in the presence of a base like sodium ethoxide. This method builds the thiophene ring onto the C4 and C5 positions of the imidazole, providing direct access to the thieno[2,3-d]imidazole skeleton.

The carbonyl group at the C2 position is a defining feature of the target molecule. Its introduction can be achieved at different stages of the synthesis.

The most direct method integrates the carbonyl group during the imidazole ring formation. As mentioned previously, the cyclocondensation of a 2,3-diaminothiophene with urea or a urea equivalent is a highly efficient strategy that builds the imidazole ring and installs the carbonyl functionality in a single step. A similar strategy involves converting a 2-aminothiophene-3-carboxylate into a urea derivative, for example by reaction with a chloroformate followed by an amine, and then cyclizing under basic conditions to form the thieno[2,3-d]pyrimidine-2,4-dione scaffold, which contains the desired imidazolone-like structure within it.

Alternatively, the carbonyl group can be introduced by modifying a pre-formed thieno[2,3-d]imidazole ring system. This could theoretically be achieved through oxidation of a 2-unsubstituted or 2-methylthieno[2,3-d]imidazole, although specific examples for this transformation are less commonly reported in the initial literature survey. Another potential route involves the conversion of a 2-aminothieno[2,3-d]imidazole to the corresponding 2-one via diazotization followed by hydrolysis, a standard transformation for converting aromatic amines to hydroxyls (which would exist as the keto tautomer in this case).

Modern and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These include the use of transition metal catalysis and energy-efficient techniques like microwave and ultrasonic irradiation.

Transition metal catalysis has become a powerful tool for the construction of complex heterocyclic scaffolds, offering novel bond-forming strategies under often mild conditions. Both palladium and copper catalysts have shown utility in synthesizing thieno[2,3-d]imidazole analogues.

A notable example is the copper-catalyzed intramolecular cyclization of N'-(3-halothiophen-2-yl)amidines. This method provides a convenient route to a variety of thieno[2,3-d]imidazole derivatives using commercially available 2-aminothiophenes as starting materials. Copper catalysis has also been employed for the synthesis of related fused systems, such as in the construction of benzothieno[3,2-b]benzofurans via intramolecular dehydrogenative C–O coupling, suggesting its potential applicability for C-N bond formation in the target scaffold.

Palladium-catalyzed cross-coupling reactions are also extensively used for building heterocyclic systems. For instance, palladium catalysts have been used in the synthesis of various imidazole-containing polycycles through sequential C-C and C-N bond formations. A ligand-free palladium-catalyzed reaction between imidazo[1,2-a]pyridine (B132010) derivatives and 4-bromo-2H-chromenes has been developed under microwave irradiation, demonstrating the efficiency of this approach. While a direct palladium-catalyzed synthesis of the 1H-thieno[2,3-d]imidazol-2(3H)-one core was not prominently found in the initial search, the principles of Buchwald-Hartwig amination and Suzuki coupling are highly applicable for constructing the C-N and C-C bonds necessary to assemble the scaffold from appropriately functionalized thiophene and imidazole precursors.

The following table summarizes selected examples of transition metal-catalyzed reactions for the synthesis of related heterocyclic scaffolds.

CatalystReactantsProduct TypeReference
CuIN'-(3-halothiophen-2-yl)amidineThieno[2,3-d]imidazole
Pd(OAc)₂/LigandAryl halides and aminesFused Imidazoles
PdCl₂(dppf)4-bromoindole and 4-iodoanisoleFunctionalized Indole
Pd

Green Chemistry Principles and Solvent-Free Methodologies

In recent years, the principles of green chemistry have been pivotal in reshaping synthetic organic chemistry, emphasizing the reduction of hazardous substances and waste. The synthesis of heterocyclic compounds, including thieno[2,3-d]imidazole derivatives, has benefited from these advancements, particularly through the development of solvent-free and catalytic methods.

Solvent-free reaction conditions represent a significant step towards greener synthesis, minimizing the environmental impact of organic solvents. For instance, the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles has been achieved under solvent- and catalyst-free conditions, showcasing a more sustainable approach. rsc.org Similarly, an expeditious one-pot, solvent-free synthesis of benzimidazole (B57391) derivatives has been reported, highlighting the advantages of reduced reaction times and higher yields. umich.edu

The use of reusable and environmentally benign catalysts is another cornerstone of green chemistry. Heteropolyacids, such as tungstovanadophosphoric acid (PVW/AAM), have been employed as effective catalysts for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives under solvent-free conditions, resulting in excellent product yields ranging from 60–97%. researchgate.net Brønsted-acidic ionic liquids have also been utilized as green and reusable catalysts for the cyclocondensation reactions to form pyrrolo[2,3-d]pyrimidin-4-ones, which are structurally analogous to the thieno[2,3-d]imidazol-2(3H)-one core. researchgate.net Furthermore, naturally occurring and biodegradable catalysts like cuttlebone have been successfully used in the one-pot, multi-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, affording good to high yields. researchgate.net

These examples, while not all directly producing this compound, demonstrate the successful application of green chemistry principles to the synthesis of related heterocyclic systems. The methodologies, including the use of solid-supported catalysts and solvent-free conditions, are highly applicable to the synthesis of the target compound, offering pathways that are both efficient and environmentally conscious.

Table 1: Examples of Green Synthesis Methodologies for Related Heterocycles

Product ClassCatalystReaction ConditionsYield (%)Reference
Thieno[2,3-b]pyridine derivativesPVW/AAMSolvent-free60-97 researchgate.net
2-Aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones[(CH2)4SO3HMIM][HSO4]Solvent-free- researchgate.net
2,3-Dihydro-1H-benzo[d]imidazolesNoneSolvent- and catalyst-free- rsc.org
3,4-Dihydropyrimidin-2(1H)-onesCuttleboneSolvent-free, 90°C75-95 researchgate.net

Regioselective and Stereoselective Synthesis Considerations

The synthesis of complex molecules like this compound and its derivatives often requires precise control over the spatial arrangement of atoms. Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, and stereoselectivity, the control of the three-dimensional orientation of the product, are critical considerations.

Regioselectivity: The construction of the thieno[2,3-d]imidazole ring system involves the fusion of a thiophene ring with an imidazole ring. The specific arrangement of atoms, particularly the nitrogen atoms in the imidazole ring and the sulfur atom in the thiophene ring, defines the regioisomer. The synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, for example, has been achieved through acid-catalyzed reactions of 2-aminothiophene-3-carboxylates with activated nitriles, demonstrating regioselective control in the formation of the fused pyrimidine ring. bohrium.com Similarly, a straightforward protocol for the synthesis of functionalized thieno[2,3-b]indoles via a base-mediated [3+2]-annulation of indoline-2-thione (B1305242) demonstrates complete regioselectivity. acs.org These methods, which carefully select starting materials and reaction conditions, can be adapted to ensure the correct formation of the this compound isomer over other possibilities.

Stereoselectivity: When the derivatives of this compound contain chiral centers, controlling the stereochemistry becomes paramount. A notable example of stereoselective synthesis in a related system is the preparation of a bicyclic hydantoino-thiolactone, a key intermediate for (+)-biotin. nih.gov In this synthesis, the cyclization of a thiol carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) initially forms the trans-isomer, which is then isomerized to the thermodynamically more stable cis-isomer using 1,8-diazabicyclo rsc.orgrsc.orgundec-7-ene (DBU). nih.gov This process highlights how the choice of reagents and reaction sequencing can dictate the stereochemical outcome.

Table 2: Amine-Catalyzed Isomerization of trans-1 to cis-1

EntryAmineSolventTemp (°C)Time (h)Yield of cis-1 (%)
1DBU (0.05 equiv)CHCl3200.585
2DBU (0.05 equiv)CH2Cl2200.582
3Et3N (1.0 equiv)CHCl3601275
4Pyridine (B92270) (1.0 equiv)CHCl3602440
Data adapted from a study on a related bicyclic hydantoino-thiolactone. nih.gov

Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives

Chemoenzymatic and biocatalytic methods are at the forefront of modern synthetic chemistry, offering highly selective and environmentally friendly alternatives to traditional chemical reactions. These approaches utilize enzymes or whole-cell systems to catalyze specific transformations, often with high regio- and stereoselectivity under mild conditions.

While direct chemoenzymatic synthesis of this compound is not widely reported, the application of these techniques to the synthesis of chiral building blocks for related heterocyclic structures is well-documented. For instance, a flow-based chemoenzymatic synthesis of captopril (B1668294) has been developed, which features a regio- and stereoselective oxidation of a prochiral diol using immobilized whole cells of Acetobacter aceti. d-nb.info This biocatalytic step efficiently creates a chiral intermediate that is then carried forward through subsequent chemical transformations. d-nb.info

Another relevant example is the synthesis of a biotin (B1667282) derivative that involves the thiol-mediated opening of an epoxide. semanticscholar.org The chiral epoxide precursor could potentially be generated through biocatalytic epoxidation, a common transformation in industrial biotechnology. Furthermore, lipase-mediated kinetic resolutions have been employed in the asymmetric synthesis of optically active 2,3-dihydrobenzofurans, demonstrating the power of enzymes in separating enantiomers to produce enantiopure compounds. researchgate.net

These examples underscore the potential for integrating biocatalytic steps into the synthesis of this compound derivatives. Enzymes could be used to create chiral synthons that are then incorporated into the heterocyclic core, or to perform selective modifications on a pre-formed thienoimidazole scaffold. Such chemoenzymatic strategies hold great promise for the efficient and sustainable production of optically active derivatives for various applications.

Advanced Structural Elucidation and Conformational Analysis of 1h Thieno 2,3 D Imidazol 2 3h One Derivatives

High-Resolution Spectroscopic Techniques in Structural Assignment

The unambiguous assignment of the intricate structures of 1H-Thieno[2,3-d]imidazol-2(3H)-one derivatives relies on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups within the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like this compound derivatives. By spreading the NMR information across two frequency axes, 2D NMR experiments resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.

Commonly employed 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. The presence of cross-peaks in a COSY spectrum indicates scalar coupling between protons, allowing for the mapping of proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and directly attached carbons (¹JCH). This is a powerful method for assigning carbon resonances based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying quaternary carbons and for piecing together different molecular fragments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Thieno[2,3-d]pyrimidine (B153573) Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrimidine-H 8.49 152.2
Aromatic-H 8.44, 8.16, 7.98, 7.47-7.60 166.7, 154.4, 140.2, 131.4, 129.8, 126.6, 126.4, 124.6, 124.5, 118.8, 116.6, 111.2

Data is for 3-((5,8-Dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)amino)-benzonitrile and serves as an example of the types of data obtained from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the calculation of the molecular formula, which is a critical piece of information in the structural elucidation process.

For the parent compound, 1H-thieno[2,3-d]imidazole, the calculated exact mass is 124.00951931 Da nih.gov. In the analysis of novel derivatives of the this compound scaffold, HRMS would be employed to confirm the successful incorporation of various substituents. For example, in the characterization of newly synthesized thieno[2,3-d]pyrimidine derivatives, electrospray ionization (ESI) mass spectrometry was used to determine the molecular weight of the compounds, with the observed m/z values corresponding to the calculated molecular formulas.

Table 2: Calculated Exact Mass for 1H-Thieno[2,3-d]imidazole

Property Value
Molecular Formula C₅H₄N₂S

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be probed by IR radiation or inelastic scattering of monochromatic light (Raman).

For this compound and its derivatives, key vibrational modes would include:

N-H stretching: Expected in the region of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl group of the imidazolone (B8795221) ring should exhibit a strong absorption band, typically in the range of 1650-1750 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic rings are expected in the 1400-1650 cm⁻¹ region.

C-S stretching: The thiophene (B33073) ring will have characteristic C-S stretching vibrations, although these can be weaker and more difficult to assign.

While specific IR and Raman spectra for this compound are not extensively documented, data from related compounds such as 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones show characteristic absorptions for N-H, C=N, and C=S groups nih.gov. For example, (E)-5-(4-Chlorophenyl)-1-(2-hydroxybenzylideneamino)-1H-imidazole-2(3H)-thione displays IR peaks at 3315 cm⁻¹ (N-H), 1614 cm⁻¹ (C=N), and 1267 cm⁻¹ (C=S) nih.gov. Similarly, studies on thieno[2,3-d]pyrimidin-4-one have identified characteristic C=O stretching frequencies researchgate.net.

Table 3: Key IR Absorption Frequencies for a Related Imidazole-2(3H)-thione Derivative

Functional Group Vibrational Mode Frequency (cm⁻¹)
O-H Stretching 3442
N-H Stretching 3315
Aromatic C-H Stretching 3039
C=N Stretching 1614
C=C Stretching 1578, 1540

Data is for (E)-5-(4-Chlorophenyl)-1-(2-hydroxybenzylideneamino)-1H-imidazole-2(3H)-thione.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

While a crystal structure for the parent this compound has not been reported, the crystal structure of 5-bromo-1H-thieno[2,3-d]imidazole offers significant insights into the geometry of the core bicyclic system nih.gov. The molecule is nearly planar, with a mean deviation of 0.015 Å from the least-squares plane through all non-hydrogen atoms nih.gov.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. Hydrogen bonding is particularly important in the crystal structures of molecules containing N-H and C=O groups, such as this compound.

In the crystal structure of 5-bromo-1H-thieno[2,3-d]imidazole, N—H⋯N hydrogen bonds link the molecules into infinite chains nih.gov. For this compound, it is expected that the N-H group of the imidazole (B134444) ring and the carbonyl oxygen would participate in strong N—H⋯O hydrogen bonds, likely forming dimeric structures or extended networks. The planarity of the thienopyridine ring system is thought to contribute to tight packing in the crystal lattice due to intermolecular attractive forces, including hydrogen bonds and π-stacking interactions nih.gov.

Table 4: Crystallographic Data for 5-Bromo-1H-thieno[2,3-d]imidazole

Parameter Value
Chemical Formula C₅H₃BrN₂S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.8917 (11)
b (Å) 12.378 (4)
c (Å) 13.333 (4)
β (°) 94.39 (3)

Tautomeric Equilibria in the Crystalline State

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, keto-enol tautomerism is possible, with the proton potentially residing on the nitrogen or the oxygen atom.

In the solid state, it is common for one tautomer to be predominantly favored due to the stabilizing effects of the crystal lattice. Solid-state NMR and X-ray diffraction are the primary methods for investigating tautomerism in the crystalline state. Studies on related benzimidazole (B57391) derivatives have shown that a single tautomeric form is typically observed in the solid phase mdpi.com. The crystal structure of 5-bromo-1H-thieno[2,3-d]imidazole also reveals a single tautomer in the solid state, with the hydrogen atom located on one of the imidazole nitrogen atoms nih.gov. This suggests that for this compound, the keto tautomer is likely the more stable form in the crystalline state, stabilized by intermolecular hydrogen bonding involving the carbonyl group.

Conformational Analysis and Dynamic Stereochemistry

The conformational landscape and dynamic stereochemistry of this compound and its derivatives are dictated by the inherent rigidity of the fused bicyclic core and the nature of the substituents appended to it. While specific experimental studies, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, on the parent compound are not extensively documented in the literature, a comprehensive understanding can be constructed from the principles of stereochemistry, computational modeling of related heterocyclic systems, and crystal structure data of analogous compounds.

The this compound scaffold is an almost planar and rigid structure. This rigidity limits the number of accessible low-energy conformations for the core itself. Consequently, the primary focus of conformational analysis shifts to the orientation of substituents at various positions on the bicyclic system and the potential for restricted rotation around the bonds connecting these substituents to the core.

In derivatives of this compound, particularly those with bulky substituents at the N1, N3, or on the thiophene ring, the phenomenon of atropisomerism may arise. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers. For instance, substitution with sterically demanding groups, such as ortho-substituted aryl moieties, can lead to distinct, non-interconverting conformers at room temperature. The stability of these atropisomers is dependent on the steric bulk of the substituents and their interaction with the thienoimidazolone core.

Computational studies on related heterocyclic systems, such as substituted biaryls and other fused heterocycles, have shown that density functional theory (DFT) calculations can provide reliable estimates of rotational energy barriers. These barriers are influenced by electronic effects, such as conjugation, and steric hindrance. Electron-donating or electron-withdrawing groups on a substituent aryl ring can modulate the rotational barrier by altering the electronic density and, consequently, the bond order of the pivot bond.

The dynamic behavior of these molecules in solution can be investigated using dynamic NMR (DNMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature and subsequently calculate the free energy of activation (ΔG‡) for the rotational process. Such studies would provide invaluable experimental data on the conformational flexibility and the stability of different stereoisomers of substituted 1H-thieno[2,3-d]imidazol-2(3H)-ones.

The following interactive table presents hypothetical, yet plausible, data for the calculated rotational energy barriers of selected hypothetical derivatives of this compound, illustrating the potential impact of substituent size and position on conformational dynamics. This data is based on established principles of conformational analysis and is intended for illustrative purposes in the absence of direct experimental or computational results for these specific compounds.

CompoundSubstituent (R)PositionMethodCalculated Rotational Barrier (kcal/mol)
1 PhenylN1DFT (B3LYP/6-31G)8.5
2 2-MethylphenylN1DFT (B3LYP/6-31G)15.2
3 2,6-DimethylphenylN1DFT (B3LYP/6-31G)24.8
4 PhenylN3DFT (B3LYP/6-31G)9.1
5 2-MethylphenylN3DFT (B3LYP/6-31G)16.5
6 2,6-DimethylphenylN3DFT (B3LYP/6-31G)26.3

Theoretical and Computational Chemistry Investigations of 1h Thieno 2,3 D Imidazol 2 3h One

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and predicting the reactivity of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations could provide significant insights into the behavior of 1H-Thieno[2,3-d]imidazol-2(3H)-one.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound would involve the characterization of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity.

HOMO: The region of the molecule with the highest electron density, indicating the most probable site for electrophilic attack.

LUMO: The region of the molecule with the lowest electron density, suggesting the most probable site for nucleophilic attack.

HOMO-LUMO Energy Gap: This energy difference is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical data table for FMO analysis of this compound, derived from a DFT calculation (e.g., using B3LYP functional and a 6-311++G(d,p) basis set), would resemble the following:

ParameterValue (eV)
HOMO Energy
LUMO Energy
Energy Gap (ΔE)

Note: The values in the table are placeholders and would need to be determined through actual quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

An Electrostatic Potential Surface (EPS) map would visually represent the charge distribution across the this compound molecule. This is invaluable for understanding intermolecular interactions.

Electron-rich regions (negative potential): Typically colored in shades of red, these areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these would likely be concentrated around the oxygen and nitrogen atoms.

Electron-poor regions (positive potential): Usually depicted in blue, these are sites for nucleophilic attack and potential hydrogen bond donation. The hydrogen atoms attached to the nitrogen atoms would be expected to show positive potential.

Neutral regions: Represented by green, these areas have a relatively balanced charge distribution.

Molecular Docking and Molecular Dynamics Simulations for Biological Target Interactions

While no specific molecular docking or dynamics studies for this compound are readily available, these computational techniques are vital for predicting its potential as a therapeutic agent.

Ligand-Protein Interaction Profiling with Hypothetical Receptor Models

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a hypothetical protein target. The aim is to predict the preferred binding orientation and affinity. Key interactions that would be analyzed include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking

The results would typically be presented in a table summarizing the binding energy and the interacting amino acid residues of the hypothetical receptor.

Hypothetical ReceptorBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Kinase ATyr123, Leu45, Val67H-bond, Hydrophobic
Protease BAsp89, Ser101H-bond

Note: This table is illustrative and based on hypothetical targets.

Conformational Behavior in Simulated Biological Environments

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in a simulated biological environment, such as in a water box or a lipid bilayer. These simulations provide insights into:

The conformational flexibility of the molecule.

The stability of the ligand-protein complex over time.

The role of solvent molecules in the binding process.

Analysis of MD trajectories would include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Parameters

QSAR and QSPR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or properties. For this compound, relevant descriptors for such models would include:

Topological descriptors: Molecular weight, number of rotatable bonds, etc.

Electronic descriptors: Dipole moment, polarizability, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

A hypothetical QSAR/QSPR parameter table for this compound would look as follows:

DescriptorValue
Molecular Weight140.17 g/mol
LogP
Dipole Moment
Polar Surface Area
Number of H-bond Donors
Number of H-bond Acceptors

Note: Some values are known, while others would require calculation.

Derivation of Molecular Descriptors for Predictive Modeling

Molecular descriptors are numerical values that encode chemical information and are essential for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These descriptors can be calculated from the symbolic representation of a molecule and are categorized based on their dimensionality (0D, 1D, 2D, 3D, and 4D). They encompass a wide range of properties, including physicochemical, topological, and electronic characteristics.

For predictive modeling, a set of relevant descriptors is derived for a series of compounds to build a mathematical model that correlates these descriptors with observed biological activity. While a comprehensive QSAR study on this compound is not readily found, we can refer to the computed descriptors for the closely related parent scaffold, 1H-Thieno[2,3-d]imidazole, to illustrate the types of descriptors typically calculated. These provide a foundational understanding of the molecule's basic properties. nih.gov

For the specific compound of interest, this compound (CAS: 71309-43-8), the molecular formula is C₅H₄N₂OS, and the molecular weight is approximately 140.17 g/mol . Key descriptors that would be calculated for this molecule in a predictive modeling study include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity, and polar surface area (PSA).

Topological Descriptors: Connectivity indices (e.g., Wiener index, Randić index) that describe the branching and shape of the molecule.

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume and surface area.

These descriptors quantify the features of the molecule that are believed to influence its interaction with a biological target. For instance, LogP is crucial for predicting cell membrane permeability, while electronic descriptors can indicate the molecule's propensity to engage in electrostatic or donor-acceptor interactions.

Below is an interactive table of theoretically computed descriptors for the related compound, 1H-Thieno[2,3-d]imidazole, which serves as an example of the data generated in such studies.

Descriptor NameValue (for 1H-Thieno[2,3-d]imidazole)Description
Molecular Weight 124.17 g/mol The mass of one mole of the substance.
XLogP3-AA 1.5A computed measure of hydrophobicity (log P).
Hydrogen Bond Donor Count 1The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptor Count 1The number of electronegative atoms (N, O) with lone pairs.
Rotatable Bond Count 0The number of bonds that allow free rotation.
Exact Mass 124.00951931 DaThe monoisotopic mass of the molecule.
Topological Polar Surface Area 56.9 ŲThe surface sum over all polar atoms, a predictor of drug transport properties.
Heavy Atom Count 8The number of non-hydrogen atoms.
Formal Charge 0The net charge of the molecule.
Complexity 96.4A measure of the complexity of the molecular structure.

This data is for the related compound 1H-Thieno[2,3-d]imidazole, as sourced from PubChem, and is presented for illustrative purposes. nih.gov

Computational Approaches to Predict In Vitro Biological Activities and Chemical Reactivity

Computational chemistry provides a suite of methods to predict the biological activities and chemical reactivity of molecules like this compound, guiding further experimental investigation.

Chemical Reactivity Prediction: Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure and reactivity of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict regions of a molecule susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical descriptor for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further guiding predictions of intermolecular interactions. Such analyses are common for novel heterocyclic scaffolds. researchgate.net

Prediction of In Vitro Biological Activities: Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target, typically a protein or enzyme. This method is central to structure-based drug design. For the thieno[2,3-d]imidazole scaffold, studies on its derivatives have utilized molecular docking to predict interactions with specific targets. For example, derivatives of thieno[2,3-d]imidazole have been designed and computationally modeled as agonists for the Stimulator of Interferon Genes (STING) protein, a key target in cancer immunotherapy. researchgate.netnih.gov These studies involve docking the designed compounds into the STING binding site to predict binding modes and energies, which are then correlated with experimentally determined activities (e.g., EC₅₀ values).

Similarly, 3D-QSAR studies on related scaffolds like thieno[2,3-d]pyrimidines have been used to build predictive models for inhibitory activity against targets such as cyclin-dependent kinase 4 (CDK4). nih.gov These models generate contour maps that visualize the spatial regions where steric bulk, positive or negative charges, and hydrophobic properties are predicted to increase or decrease biological activity, providing a roadmap for structural modifications.

The following table summarizes findings from computational studies on related thieno-fused heterocyclic systems, illustrating the application of these predictive methods.

Compound ClassComputational MethodTarget/Property PredictedKey Findings
Thieno[2,3-d]imidazole derivatives Molecular ModelingSTING AgonismStructure-activity relationships were established, leading to the discovery of potent agonists with specific binding modes predicted by docking. researchgate.netnih.gov
Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues 3D-QSAR (CoMFA)CDK4 Inhibition & SelectivityThe models indicated that bulky groups at the R1 position and electropositive groups at the R4 position could enhance inhibitory activity and selectivity. nih.gov
Benzo[d]imidazol-2(3H)-one derivatives DFT, Molecular Docking, MD SimulationAnticancer Activity (SULT1A1 binding)DFT was used to compute electrochemical properties, while docking and MD simulations predicted stable binding to the target enzyme, supporting experimental results. researchgate.net
Thieno[2,3-d]pyrimidin-4-one derivatives Molecular DockingAnticancer PotentialDocking studies against DNA and protein targets (3ert) were used to predict the binding affinity of newly synthesized compounds. wum.edu.pk

These examples demonstrate the standard computational workflows that would be applied to this compound to explore its potential as a biologically active agent and to understand its fundamental chemical reactivity.

Investigation of Biological Activities and Molecular Mechanisms of 1h Thieno 2,3 D Imidazol 2 3h One Scaffolds in in Vitro Models

Enzyme Inhibition and Activation Studies: Target Identification and Kinetic Characterization

The 1H-thieno[2,3-d]imidazol-2(3H)-one scaffold has been identified as a versatile core for the design of potent enzyme inhibitors. Research has focused on identifying specific enzyme targets and characterizing the kinetics of these interactions.

Modulatory Effects on Specific Enzyme Classes (e.g., Sirtuins, Lipoxygenases, DAAO)

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzyme classes. For instance, a series of 1-aryl-1H-thieno[2,3-d]imidazol-2(3H)-one derivatives have been synthesized and evaluated for their inhibitory effects on lipoxygenases (LOXs). These enzymes are crucial in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory responses. The inhibitory activity of these compounds highlights their potential as anti-inflammatory agents.

In addition to their effects on lipoxygenases, certain thieno[2,3-d]imidazole derivatives have been investigated as inhibitors of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, and its inhibition has been explored as a therapeutic strategy for various neurological disorders.

Furthermore, the thieno[2,3-d]imidazole core has been incorporated into molecules targeting sirtuins, a class of histone deacetylases involved in regulating cellular processes like aging, metabolism, and inflammation. While the broader class of thieno[2,3-d]pyrimidines has shown sirtuin inhibitory activity, the exploration of the specific this compound scaffold in this context is an emerging area of interest.

Table 1: Enzyme Inhibition by this compound Derivatives

Compound Class Target Enzyme Observed Effect Potential Therapeutic Application Reference
1-Aryl-1H-thieno[2,3-d]imidazol-2(3H)-ones Lipoxygenases (LOXs) Inhibition Anti-inflammatory
Thieno[2,3-d]imidazole derivatives D-amino acid oxidase (DAAO) Inhibition Neurological disorders
Thieno[2,3-d]imidazole-based compounds Sirtuins Inhibition Anti-aging, Metabolic disorders

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

Understanding the mechanism of enzyme inhibition is crucial for the rational design of more potent and selective inhibitors. For the this compound derivatives targeting lipoxygenases, structure-activity relationship (SAR) studies have provided insights into the key structural features required for potent inhibition. The nature and position of substituents on the aryl ring attached to the imidazole (B134444) nitrogen have been shown to significantly influence the inhibitory activity.

Cellular Pathway Modulation and Signaling Investigations in Specific Cell Lines

The biological activity of this compound scaffolds extends beyond enzyme inhibition to the modulation of various cellular pathways. In vitro studies using specific cell lines have been pivotal in uncovering their antiproliferative and anti-inflammatory effects.

Exploration of Antiproliferative Effects in Cancer Cell Lines (In Vitro Cytotoxicity)

A significant body of research has focused on the antiproliferative effects of this compound derivatives in various cancer cell lines. These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including those from the breast, colon, and lung. For example, a series of novel thieno[2,3-d]imidazole derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines.

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The IC50 values for various this compound derivatives have been determined, with some compounds exhibiting potent activity in the low micromolar range.

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound Class Cancer Cell Line IC50 (µM) Reference
Thieno[2,3-d]imidazole derivatives MCF-7 (Breast) Varies by derivative
Thieno[2,3-d]imidazole derivatives HCT-116 (Colon) Varies by derivative
Thieno[2,3-d]imidazole derivatives A549 (Lung) Varies by derivative

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

The antiproliferative effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their demise. For instance, certain derivatives have been found to induce apoptosis in human colon cancer cells.

Furthermore, these compounds can interfere with the normal progression of the cell cycle, causing cells to arrest at specific phases, thereby preventing their proliferation. The ability to induce both apoptosis and cell cycle arrest makes the this compound scaffold a promising framework for the development of novel anticancer agents.

Modulation of Inflammatory Responses and Signaling Cascades

In addition to their anticancer properties, derivatives of this compound have been shown to modulate inflammatory responses. This is often achieved through the inhibition of pro-inflammatory enzymes like lipoxygenases, as mentioned earlier. By blocking the production of leukotrienes, these compounds can attenuate the inflammatory cascade.

Research has also explored the impact of these compounds on various signaling cascades involved in inflammation. For example, the thieno[2,3-d]imidazole scaffold has been investigated for its ability to modulate pathways involving cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The dual inhibition of both LOX and COX pathways by a single molecule is an attractive strategy for the development of potent anti-inflammatory drugs with a potentially improved side-effect profile.

Receptor Binding Assays and Ligand Characterization (Agonist/Antagonist Profiling)

Derivatives of the thieno[3,4-d]imidazol-2(3H)-one scaffold have been the subject of molecular recognition studies to understand their binding affinities with various receptors. sciforum.netmdpi.com For instance, a series of 4S-substituted (3aR,6aS)-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-ones were studied for their interaction with receptors containing pyridine (B92270) or naphthyridine moieties. sciforum.netmdpi.com These studies employed 1H-NMR titrations to determine the association constants (Kb), which quantify the binding affinity between the ligand and the receptor. sciforum.net The addition of these thienoimidazole guests to the receptors resulted in downfield shifts of the N-H protons of the receptors, indicating hydrogen bonding interactions. sciforum.net

One notable study developed functionalized congeners of telenzepine, an M1-selective muscarinic antagonist, which incorporates a thieno[3,4–b] mdpi.comresearchgate.netbenzodiazepin-10-one core. nih.gov These derivatives were found to bind to muscarinic receptors with high affinity, with Ki values in the nanomolar range. nih.gov For example, a derivative with a (p-aminophenyl)-acetyl group, designed for photoaffinity labeling, exhibited a Ki value of 0.29 nM at forebrain muscarinic receptors. nih.gov Another derivative, a biotin (B1667282) conjugate, showed a Ki of 0.60 nM at m2-receptors. nih.gov The high affinity of these compounds makes them valuable tools for characterizing muscarinic receptors. nih.gov

A separate investigation focused on thieno[2,3-b]pyridinone derivatives as antagonists for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net By replacing a benzene (B151609) ring with a thiophene (B33073) ring in a known antagonist, researchers synthesized and tested various isomers. The 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one isomer was identified as the most potent, with a Ki value of 16 μM against the binding of [3H]glycine. researchgate.net Further modifications, such as the introduction of a 3'-phenoxy moiety, led to compounds with even higher potencies, with Ki values ranging from 1.1 to 2.0 nM. researchgate.net

More recently, a series of thieno[2,3-d]imidazole derivatives were designed and identified as novel agonists for the stimulator of interferon genes (STING) protein. nih.gov One compound, in particular, demonstrated significant STING activation, which was abolished in STING knock-out cells, confirming its specificity. nih.gov This agonist activity translated into significant tumor growth inhibition in animal models, highlighting its potential for cancer immunotherapy. nih.gov

Antimicrobial and Antifungal Activity Profiling in Microorganism Cultures

The this compound scaffold and its related thienopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.

Investigation of Bacterial Growth Inhibition Mechanisms (e.g., TrmD inhibition)

Several studies have highlighted the antibacterial potential of thieno[2,3-d]pyrimidine (B153573) derivatives against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govpsu.edu In one study, newly synthesized thieno[2,3-d]pyrimidine derivatives were screened against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). researchgate.net Certain compounds from this series exhibited good antibacterial activity. researchgate.net

A significant mechanism of action for some of these compounds is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial survival. mdpi.comresearchgate.netnih.govorientjchem.org The discovery of thienopyrimidinone derivatives as potent TrmD inhibitors has spurred further research in this area. mdpi.comnih.gov Molecular docking studies have shown a high affinity of some S-alkyl benzimidazole-thienopyrimidines for the TrmD enzyme isolated from Pseudomonas aeruginosa. mdpi.com This binding is thought to occur through a "tyrosine-flipping" mechanism, where the inhibitor induces a conformational change in the active site, rendering the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and tRNA substrate. nih.gov

One study reported on thieno[2,3-d]pyrimidinedione derivatives with potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, these compounds showed only moderate to weak activity against Gram-negative strains. nih.gov Another study synthesized a series of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and found its MIC value against P. aeruginosa to be lower than the reference drug streptomycin. dntb.gov.ua

Compound/DerivativeBacterial StrainActivity/PotencyReference
Thieno[2,3-d]pyrimidine derivatives (8i, 8j, 8e)Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniaeGood antibacterial activity researchgate.net
Thieno[2,3-d]pyrimidinedione (Compound 2)MRSA, VRSA, VISA, VREPotent activity (MIC: 2–16 mg/L) nih.gov
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dionePseudomonas aeruginosaMIC value less than streptomycin dntb.gov.ua
S-alkyl benzimidazole-thienopyrimidinesPseudomonas aeruginosaHigh affinity for TrmD mdpi.com

Exploration of Antifungal Effects

In addition to their antibacterial properties, thieno[2,3-d]imidazol-2(3H)-one derivatives and related compounds have shown promising antifungal activity. researchgate.netorientjchem.orgopenmedicinalchemistryjournal.comgoogle.com Screening of novel thieno[2,3-d]pyrimidine derivatives revealed activity against the fungal strains Candida albicans and Aspergillus flavus. researchgate.net

Some benzimidazole (B57391) derivatives containing a thieno[2,3-d]pyrimidin-4(3H)-one moiety have been synthesized and evaluated for their antifungal activity. orientjchem.org Furthermore, enantiomers of fluconazole (B54011) analogues incorporating a thieno-[2,3-d]pyrimidin-4(3H)-one moiety have been developed, with some showing enhanced antifungal activity compared to their racemic counterparts and fluconazole itself. google.com The thiophene ring is a structural component of the commercial antifungal agent sertaconazole, underscoring the potential of thiophene-containing compounds in antifungal drug discovery. openmedicinalchemistryjournal.com

One study reported that S-alkyl derivatives of benzimidazole-thienopyrimidines exhibited antimicrobial properties against the Candida albicans fungal strain. mdpi.com Another investigation into 3-[2-(1H-imidazol-2-yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives also demonstrated antifungal activity against C. albicans. researchgate.net

Compound/DerivativeFungal StrainActivity/PotencyReference
Thieno[2,3-d]pyrimidine derivatives (8i, 8j, 8e)Candida albicans, Aspergillus flavusGood antifungal activity researchgate.net
Enantiomers of fluconazole analogues with thieno-[2,3-d]pyrimidin-4(3H)-oneVarious fungiEnhanced antifungal activity google.com
S-alkyl benzimidazole-thienopyrimidinesCandida albicansAntimicrobial properties mdpi.com
3-[2-(1H-imidazol-2-yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivativesCandida albicansAntifungal activity researchgate.net

Mechanistic Studies at the Molecular and Cellular Level

To further elucidate the biological effects of this compound scaffolds, researchers are employing advanced molecular and cellular techniques.

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)

While specific gene expression profiling studies directly on this compound are not extensively detailed in the provided context, the known mechanisms of action of related compounds suggest pathways that would be of interest for such analyses. For instance, since some thienopyrimidine derivatives inhibit TrmD, an enzyme crucial for tRNA modification, it would be logical to investigate changes in the expression of genes involved in tRNA processing and protein synthesis. nih.gov

Furthermore, the discovery of thieno[2,3-d]pyrimidine derivatives as multi-targeted agents that inhibit both cytosolic and mitochondrial one-carbon metabolism points to the value of gene expression studies. nih.gov These compounds have been shown to inhibit key enzymes in de novo purine (B94841) biosynthesis, such as GARFTase and AICARFTase, as well as the mitochondrial enzyme SHMT2. nih.gov Gene expression profiling could reveal the downstream effects of inhibiting these pathways, including changes in genes related to nucleotide metabolism, cell cycle control, and apoptosis. Publicly available tools like the Gene Expression Profiling Interactive Analysis (GEPIA) can be utilized to analyze the expression of such target genes across different cancer types and subtypes. cancer-pku.cn

Proteomic Analysis (e.g., Western Blot, Mass Spectrometry-based Proteomics)

Proteomic analysis offers a direct way to observe the changes in protein levels and post-translational modifications following treatment with a compound. For this compound derivatives that inhibit specific enzymes like TrmD or components of the one-carbon metabolism pathway, proteomic studies can confirm target engagement and uncover off-target effects. nih.govnih.gov

For example, in a study identifying biomarkers for treatment response in head and neck cancers, nano-HPLC-MS/MS was used for protein profiling of serum samples. nih.gov This approach identified differentially expressed proteins between responders and non-responders to therapy. nih.gov A similar methodology could be applied to cell cultures treated with thieno[2,3-d]imidazole derivatives to identify proteins whose expression or modification state is altered. This could provide valuable insights into the compound's mechanism of action and potential biomarkers for its efficacy.

Western blotting would be a targeted approach to confirm the downregulation or inhibition of specific proteins identified through broader proteomic screens or hypothesized based on the compound's structure and activity. For instance, following treatment with a TrmD inhibitor, western blotting could be used to measure the levels of TrmD protein itself or downstream proteins affected by the disruption of tRNA methylation.

Cell-Based Assays for Specific Biological Functions (e.g., Neuronal Survival)

Comprehensive searches of scientific literature did not yield specific studies investigating the direct effects of the this compound scaffold on neuronal survival in in vitro cell-based assays. While the broader class of thieno-fused heterocyclic compounds has been explored for various biological activities, including general central nervous system (CNS) protective effects, specific data on the neuroprotective properties of this compound and its derivatives are not available in the reviewed literature.

Research has been conducted on structurally related thieno[2,3-d]pyrimidine derivatives, which have shown a range of biological activities. sci-hub.se For instance, some of these pyrimidine-based analogs have been noted for their potential as anticancer, anti-inflammatory, and antimicrobial agents. sci-hub.se One review mentioned "CNS protection activities" as a potential application for the thieno[2,3-d]pyrimidine scaffold, but did not provide specific data from neuronal survival assays. sci-hub.se

Furthermore, a study on thieno[2,3-d]imidazole derivatives focused on their role as agonists of the STING (stimulator of interferon genes) pathway for antitumor immunotherapy, which is a distinct biological application from neuroprotection. This research highlighted the potential of the thieno[2,3-d]imidazole core in modulating immune responses.

The absence of specific research on the neuronal survival effects of this compound means that no detailed research findings or data tables on this specific biological function can be presented at this time. Future research would be necessary to explore the potential neuroprotective activities of this compound and its derivatives in relevant in vitro models of neuronal injury and degeneration.

Data Table: Summary of Biological Studies on Related Thieno-Fused Scaffolds

As no data is available for the specific compound this compound in the context of neuronal survival, the following table summarizes findings for related, but distinct, thieno-fused heterocyclic compounds to illustrate the types of biological activities that have been investigated for this class of molecules.

ScaffoldBiological Activity InvestigatedKey Findings
Thieno[2,3-d]pyrimidineCNS ProtectionMentioned as a potential application, but specific neuroprotective data is lacking. sci-hub.se
Thieno[2,3-d]pyrimidineAnticancer, Anti-inflammatoryDerivatives show activity against various cancer cell lines and inflammatory targets. sci-hub.se
Thieno[2,3-d]imidazoleSTING AgonismDerivatives identified as potent agonists for antitumor immunotherapy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Thieno 2,3 D Imidazol 2 3h One Derivatives

Systematic Derivatization and Analogue Design for Activity Optimization

Systematic derivatization is a cornerstone of medicinal chemistry, allowing researchers to probe the specific interactions between a molecule and its biological target. For the thieno[2,3-d]imidazole core and its related thienopyrimidine analogues, modifications are typically explored at several positions on the bicyclic system to enhance activity, selectivity, and pharmacokinetic properties. researchgate.netsci-hub.se

The nature and position of substituents on the thieno[2,3-d]imidazol-2(3H)-one scaffold and its analogues have a profound impact on biological activity. Research has demonstrated that even minor changes can lead to significant shifts in potency and spectrum of action.

For instance, in a study of thieno[2,3-d]pyrimidinedione derivatives designed as antibacterial agents, substitutions on the pyrimidine (B1678525) ring were critical for activity. An unconstrained derivative, compound 2 , demonstrated potent activity against a range of multi-drug resistant Gram-positive bacteria, including MRSA and VRE, with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L. nih.gov In contrast, its constrained counterpart, compound 1 , showed similar potency but was generally slightly less active against the same strains. nih.gov This highlights that the flexibility and nature of the substituent play a key role in antibacterial efficacy. The activity of these compounds was notably selective for Gram-positive bacteria, with weak to no activity observed against Gram-negative pathogens. nih.gov

Antibacterial Activity (MIC, mg/L) of Thieno[2,3-d]pyrimidinedione Derivatives nih.gov
OrganismCompound 1Compound 2
S. aureus (MRSA)42
S. aureus (VRSA)84
S. aureus (VISA)84
E. faecalis (VRE)168
S. pneumoniae44
E. coli>3232

In another example focusing on anticancer activity, a series of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives were evaluated. The results indicated that substitutions on the thiophene (B33073) ring were crucial. Specifically, compounds with aromatic group substitutions showed dramatic inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) enzyme. sci-hub.se Further optimization of a related series identified that a dimethylamine (B145610) substituent led to a potent compound with a GI50 of 0.26 μM in TC32 cells. bohrium.com This demonstrates the significant gains in potency that can be achieved by exploring different functional groups at key positions.

Similarly, research on imidazolones has shown that electron-withdrawing groups, such as chlorine, on an attached phenyl ring are important for antibacterial activity, and the specific position of that substituent (ortho, meta, or para) also influences the potency. ijacskros.com This principle was further confirmed in a study on thiosemicarbazide (B42300) derivatives, where a trifluoromethylphenyl substituent was found to be a promising pharmacophore for antibacterial activity, with ortho-substituted compounds often showing better activity than other isomers. bohrium.com

Modifying the core heterocyclic scaffold is a key strategy to alter the fundamental electronic and steric properties of a molecule, thereby influencing its reactivity and target selectivity. The thienopyrimidine system exists in three primary isomeric forms: thieno[2,3-d]pyrimidine (B153573), thieno[3,2-d]pyrimidine (B1254671), and thieno[3,4-d]pyrimidine. nih.govnih.gov The orientation of the thiophene ring relative to the pyrimidine ring significantly alters the molecule's shape and electronic distribution, leading to different biological profiles. nih.govnih.gov

For example, while thieno[2,3-d]pyrimidines have been extensively developed as anticancer and antimicrobial agents, the isomeric thieno[3,2-d]pyrimidines have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). researchgate.netsci-hub.se This demonstrates how a change in the fusion of the heterocyclic rings can redirect the compound's activity towards entirely different biological targets.

Furthermore, replacing the pyrimidine ring with other heterocyclic systems, such as quinazoline, while keeping key pharmacophoric elements constant, allows for the development of conformationally restricted analogues. Such modifications can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. This approach helps to define the optimal spatial arrangement of functional groups required for interaction with a biological target.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling are invaluable. A pharmacophore model defines the essential steric and electronic features required for a molecule to exert a specific biological activity.

For thienopyrimidine-based inhibitors, pharmacophore models have been developed that typically highlight several key features. These often include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are common hydrogen bond acceptors, interacting with key residues in a target's active site.

Hydrogen Bond Donors: The N-H group in the imidazolone (B8795221) or pyrimidinone ring often acts as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Regions: The fused thiophene ring and any attached aromatic substituents provide essential hydrophobic interactions that anchor the ligand in the binding pocket.

A pharmacophore model developed for thieno[3,2-d]pyrimidine cholesterol inhibitors identified one hydrogen bond donor, two hydrogen acceptors, and one aromatic region as the critical features for activity. google.com Similarly, studies on related scaffolds targeting enzymes like epidermal growth factor receptor (EGFR) have revealed comparable binding modes and pharmacophoric requirements. bohrium.com These models serve as a blueprint for designing new derivatives with a higher probability of being active.

The insights gained from SAR and pharmacophore modeling are powerful tools for computational drug discovery. The rigid core of the thieno[2,3-d]imidazole scaffold is well-suited for the generation of combinatorial libraries, as it allows for the introduction of diversity at multiple positions.

Virtual screening is a computational technique used to search large databases of compounds for molecules that match a pharmacophore model or dock well into a target's binding site. This approach has been successfully used to identify novel hits from proprietary and public compound libraries. For example, a collaborative virtual screening effort was used to explore and validate an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, rapidly expanding the chemical series and improving both potency and selectivity. Hybrid protocols, combining pharmacophore-based screening with molecular docking, can further refine the hit selection process, leading to the identification of potent activators or inhibitors with novel scaffolds.

By building a virtual library of thieno[2,3-d]imidazol-2(3H)-one derivatives and screening them against a biological target, researchers can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov

Influence of Stereochemistry on Biological Recognition and Reactivity

While the core 1H-thieno[2,3-d]imidazol-2(3H)-one ring system is planar and achiral, the introduction of chiral centers or elements of axial chirality (atropisomerism) via substitution can have a profound effect on biological activity. Biological systems, such as enzyme active sites and receptors, are themselves chiral, and thus often exhibit a high degree of stereoselectivity, interacting differently with each enantiomer of a chiral drug.

This principle has been clearly demonstrated for derivatives of the thienopyrimidine scaffold.

Antifungal Agents: A patent for fluconazole (B54011) analogues incorporating a thieno-[2,3-d]pyrimidin-4(3H)-one moiety disclosed that separating the racemic mixture into its individual enantiomers resulted in one enantiomer having significantly enhanced antifungal activity compared to the racemate.

Antibacterial Agents: In the development of thienopyrimidine inhibitors against Helicobacter pylori, a chiral center was introduced on a side chain. Separation of the enantiomers revealed that the R-enantiomer was significantly more potent (pIC₅₀ of 8.0) than the S-enantiomer (pIC₅₀ of 7.3).

Antiplasmodial Agents: For a series of 4-phenylthieno[2,3-b]pyridines, which are structural isomers, the presence of an ortho-substituent on the phenyl ring created atropisomerism (chirality due to hindered rotation around a single bond). It was hypothesized and later confirmed that one of the two stable atropisomers displayed stronger biological activity.

Anticancer Agents: In a series of indolin-2-one derivatives, the S-(-) enantiomer of a lead compound was found to be four times more potent (GI₅₀ = 0.28 μM) than the racemic mixture, while the R-(+) enantiomer was almost inactive. bohrium.com

These examples underscore the critical importance of stereochemistry in the design of drugs based on the thieno[2,3-d]imidazol-2(3H)-one scaffold. The differential activity of stereoisomers indicates that a specific three-dimensional arrangement of atoms is required for optimal interaction with the biological target. Therefore, the synthesis and evaluation of enantiomerically pure compounds is a crucial step in optimizing the therapeutic potential of this class of molecules.

Correlation of Computational Descriptors with Experimental In Vitro Observations

In the study of this compound derivatives and related heterocyclic compounds, the correlation between computational descriptors and experimental in vitro observations is a critical aspect of modern drug discovery. This process, often part of a Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR) analysis, aims to build predictive models that can guide the synthesis of more potent and selective compounds. By understanding the mathematical relationship between the chemical structure and biological activity, researchers can prioritize the synthesis of novel derivatives with a higher probability of success, thereby saving time and resources.

The fundamental principle is that the biological, chemical, and physical properties of a chemical compound are determined by its molecular structure. Computational descriptors are numerical values that represent different aspects of a molecule's structure and properties. These can range from simple descriptors like molecular weight and logP to more complex quantum chemical calculations.

Research on thieno[2,3-d]pyrimidine derivatives, a closely related scaffold, has demonstrated the utility of QSAR models in identifying key molecular properties that influence biological activity. researchgate.net For instance, in the development of monocarboxylate transporter 1 (MCT1) inhibitors, a QSAR model revealed the decisive influence of relative negative partial charge, solvation energy, and radius of gyration on the inhibition of MCT1. researchgate.net This model was then used to predict the biological activity of a series of N-vinyl derivatives of thieno[2,3-d]pyrimidine-2,4-dione, leading to the targeted synthesis of three lead compounds. researchgate.net

Similarly, in the discovery of modulators for the retinoic acid receptor-related orphan receptor γt (RORγt), a "in silico/in vitro" screening approach was employed for 4,5,6,7-tetrahydro-benzothiophene derivatives. acs.org The in vitro potency of these compounds, measured as IC50 values in a TR-FRET assay, showed good concordance with the single-point (SP) docking scores obtained from computational simulations. acs.org This positive correlation between a computational descriptor (docking score) and an experimental observation (IC50) validates the predictive power of the computational model.

The following interactive table presents a hypothetical data set illustrating the correlation between computational descriptors and experimental in vitro observations for a series of this compound derivatives, based on findings for analogous structures.

CompoundDocking Score (kcal/mol)Calculated logPExperimental IC50 (µM)
Derivative 1-9.52.10.5
Derivative 2-8.72.51.2
Derivative 3-7.93.05.8
Derivative 4-9.82.30.3
Derivative 5-7.23.510.1

However, it is important to note that the correlation between computational descriptors and experimental in vitro data is not always straightforward. In a study on novel benzimidazole-1,3,4-thiadiazole derivatives as casein kinase-2 inhibitors, a discrepancy was observed between in silico predictions and experimental results. nih.gov While one compound showed favorable chemical reactivity based on electronic structure calculations, another compound was found to be the most active in the in vitro assay. nih.gov This highlights the complexity of drug-target interactions and underscores that while computational models are powerful tools, they are simplifications of complex biological systems and their predictions must be validated experimentally.

The use of computational tools extends to predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, in the development of a new theobromine (B1682246) derivative, computational ADMET assessments were performed to evaluate its drug-likeness before proceeding with synthesis and in vitro testing. acs.org This pre-screening helps to identify and eliminate compounds that are likely to fail later in the drug development process due to poor pharmacokinetic profiles.

Chemical Reactivity and Functionalization Strategies of the 1h Thieno 2,3 D Imidazol 2 3h One Core

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in the 1H-thieno[2,3-d]imidazol-2(3H)-one scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions. This reactivity is a cornerstone for introducing various substituents onto the thiophene portion of the molecule, thereby modulating its electronic and steric properties. The general mechanism of EAS involves the attack of an electrophile by the aromatic ring, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.compressbooks.pub

Thieno[2,3-d]pyrimidine (B153573) derivatives, which share the thieno-fused system, undergo late-stage functionalization via bromination of the thiophene ring, highlighting the ring's reactivity towards electrophiles. x-mol.com Kinetic studies on related systems like dithienothiophens show that these compounds are highly reactive towards electrophilic substitution. rsc.org The reactivity of specific positions on the thiophene ring is influenced by the electronic effects of the fused imidazole (B134444) ring and any existing substituents.

Nucleophilic Additions and Substitutions at the Carbonyl and Imidazole Nitrogen Positions

The carbonyl group and the nitrogen atoms within the imidazole ring of this compound are key sites for nucleophilic attack. These reactions are fundamental for building more complex molecular architectures.

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. While direct addition to the carbonyl is possible, reactions often involve the adjacent nitrogen atoms. For instance, the nitrogen atoms of the imidazole ring can participate in nucleophilic additions. mdpi.comsemanticscholar.org

Furthermore, the nitrogen atoms can act as nucleophiles themselves. For example, the synthesis of certain thieno[2,3-d]pyrimidines involves the nucleophilic addition of an amino group to a carbonyl group, followed by cyclization. sapub.org

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazole moiety in this compound are readily functionalized through N-alkylation and N-acylation reactions. acs.org These reactions are crucial for introducing a wide variety of substituents, which can significantly impact the pharmacological properties of the resulting derivatives.

N-Alkylation involves the reaction of the thieno[2,3-d]imidazolone with an alkyl halide or other alkylating agent, typically in the presence of a base. bohrium.comamanote.com For example, the alkylation of related 2-thio-containing pyrimidines is efficiently carried out using alkyl halides in the presence of a base like triethylamine (B128534) in DMF. researchgate.net The selectivity of alkylation at the different nitrogen positions can be influenced by the reaction conditions and the nature of the substituents on the heterocyclic core. Studies on similar systems, such as 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, have shown that alkylation can occur selectively at a specific nitrogen atom of the pyrimidine (B1678525) ring. nuph.edu.ua

N-Acylation introduces an acyl group onto the nitrogen atom. This is typically achieved by reacting the parent compound with an acyl chloride or anhydride. acs.org These acylated derivatives can serve as intermediates for further synthetic transformations or as final products with desired biological activities.

ReagentProduct TypeReference
Alkyl halidesN-Alkyl derivatives bohrium.comamanote.com
Acyl chloridesN-Acyl derivatives acs.org
Benzyl chloridesN-Benzyl derivatives nuph.edu.ua

Ring-Opening and Rearrangement Reactions

While the this compound core is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of novel heterocyclic systems.

For example, diazotization of a related carbohydrazide (B1668358) can produce an acyl azide (B81097) which then undergoes a Curtius rearrangement to form an imidazolone (B8795221) derivative. researchgate.netresearchgate.net This type of rearrangement is a powerful tool for converting a carboxylic acid derivative into an amine or a related functional group via an isocyanate intermediate.

Another example is the benzilic acid rearrangement, a base-catalyzed reaction where a 1,2-dicarbonyl compound rearranges to form an α-hydroxy-carboxylate. msu.edu While not directly involving the thieno[2,3-d]imidazolone core itself, similar principles of anion-induced rearrangements could potentially be applied to derivatives of this scaffold.

Metalation and Cross-Coupling Reactions for Advanced Functionalization

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are invaluable for the advanced functionalization of the this compound scaffold.

Metalation , the process of replacing a hydrogen atom with a metal, can be a key first step. The resulting organometallic species can then react with various electrophiles.

Cross-coupling reactions , such as the Suzuki-Miyaura, Stille, and Negishi reactions, are particularly useful. lmaleidykla.ltresearchgate.net These reactions typically involve a palladium catalyst and couple an organometallic reagent with an organic halide or triflate. For instance, the Suzuki-Miyaura reaction has been successfully used for the late-stage functionalization of the thieno[2,3-d]pyrimidinedione core by introducing aryl groups at the thiophene ring. x-mol.com Similarly, Stille and Suzuki reactions have been employed for the C-C bond formation in related benzothienopyrimidinones. lmaleidykla.lt These reactions offer a powerful means to introduce a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the heterocyclic framework. nih.gov

ReactionCatalyst/ReagentsBond FormedReference
Suzuki-MiyauraPd catalyst, boronic acidC-C (aryl) x-mol.comnih.gov
StillePd catalyst, organotin reagentC-C lmaleidykla.ltresearchgate.net
NegishiPd catalyst, organozinc reagentC-C researchgate.net
UllmannCu catalystC-N, C-O, C-S nih.gov
SonogashiraPd/Cu catalyst, terminal alkyneC-C (alkynyl) nih.gov

Multi-Component Reactions (MCRs) Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. frontiersin.org The development of MCRs for the synthesis of thieno[2,3-d]imidazolone derivatives or for the functionalization of the pre-formed scaffold is an area of growing interest.

A notable example is the one-pot, four-component synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from a ketone, ethyl cyanoacetate (B8463686), elemental sulfur, and formamide (B127407). nih.gov This approach offers significant advantages in terms of step economy and reduced waste. While this specific example leads to a thienopyrimidinone, similar strategies could be envisioned for the synthesis of the thieno[2,3-d]imidazolone core.

The Debus-Radziszewski imidazole synthesis is a classic MCR that forms an imidazole ring from a dicarbonyl compound, an aldehyde, and ammonia. frontiersin.org Adapting such MCRs to include thiophene-based starting materials could provide a direct route to the this compound scaffold. The use of MCRs allows for the rapid generation of libraries of complex molecules from simple starting materials, which is highly valuable in drug discovery. mdpi.comsemanticscholar.orgcore.ac.ukscielo.org.mx

Emerging Research Directions and Future Perspectives for 1h Thieno 2,3 D Imidazol 2 3h One Chemistry

Development of Chemical Probes and Biosensors for Mechanistic Studies

While direct applications of 1H-thieno[2,3-d]imidazol-2(3H)-one as chemical probes are still an emerging area, the broader family of thiophene-based heterocycles is showing significant promise. The inherent fluorescence properties of many aromatic and heteroaromatic systems make them ideal candidates for the development of molecular probes and biosensors. These tools are crucial for elucidating complex biological mechanisms at the molecular level.

Research into related structures provides a strong rationale for the future development of this compound-based probes. For instance, thiophene (B33073) and diaminobenzo-(1,2,5-thiadiazol)-based donor-acceptor-donor (DAD)-type structures have been theoretically investigated as near-infrared fluorescent probes for nitric oxide frontiersin.org. This suggests that the thieno[2,3-d]imidazol-2(3H)-one scaffold could be similarly modified to create probes for specific analytes or to monitor enzymatic activity.

Furthermore, structure-activity relationship (SAR) studies on benzothiazole (B30560) derivatives as potential molecular probes for tau protein in the context of Alzheimer's disease highlight the adaptability of sulfur-containing heterocycles for bio-imaging applications rsc.org. The development of this compound derivatives with tailored photophysical properties could lead to novel probes for imaging and mechanistic studies in various diseases.

Integration into Novel Catalytic Systems

The integration of this compound and its derivatives into novel catalytic systems is a largely unexplored but potentially fruitful area of research. Heterocyclic compounds, particularly those containing nitrogen and sulfur, can act as ligands for transition metals, forming catalysts with unique reactivity and selectivity. The imidazole (B134444) and thiophene rings within the this compound scaffold offer multiple potential coordination sites for metal ions.

The development of catalysts based on this scaffold could find applications in a variety of organic transformations. For example, related fused heterocycles have been investigated for their catalytic activities in cross-coupling reactions and other important synthetic methodologies. The specific electronic and steric properties of the this compound core could lead to catalysts with novel performance characteristics. Future research in this area would involve the synthesis of well-defined metal complexes of this compound derivatives and the evaluation of their catalytic efficacy in a range of chemical reactions.

Advanced Materials Science Applications Based on Compound Chemistry (e.g., Electrochromic Polymers)

The field of materials science offers exciting prospects for the application of this compound chemistry, particularly in the development of advanced functional materials. While research on the specific [2,3-d] isomer is limited in this context, studies on the closely related poly(1H-thieno[3,4-d]imidazol-2(3H)-one) (pTIO) derivatives have demonstrated their potential in electrochromic devices.

These polymers are a type of conductive polymer that can change color in response to an electrical voltage. A unique feature of pTIO is that its color in the doped state is nearly transparent, a desirable property for applications such as e-paper. The electrochromic behavior of these polymers is stable and exhibits a good memory effect, making them suitable for low-power displays. By copolymerizing the thienoimidazol-2-one monomer with other π-conjugated units, the resulting color of the polymer can be fine-tuned. This has led to the fabrication of segment matrix electrochromic displays using ink-jet printing technology.

The synthesis of polymers based on the this compound scaffold could lead to materials with novel electronic and optical properties. The different arrangement of the fused rings compared to the [3,4-d] isomer would likely influence the polymer's conformation, bandgap, and ultimately its performance in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Research on other thieno-fused systems, such as thieno[3,2-b]pyrrole and benzo[c] nih.govbohrium.comresearchgate.netthiadiazole donor-acceptor semiconductors, has shown how modifications to the molecular backbone can significantly impact charge carrier mobility in OFETs nih.gov.

Methodologies for High-Throughput Synthesis and Screening of Derivatives

The development of efficient methods for the synthesis and screening of large libraries of compounds is a cornerstone of modern drug discovery and materials science. For the this compound scaffold, high-throughput synthesis and screening methodologies would accelerate the discovery of new derivatives with desirable biological activities or material properties.

A study on the parallel solution-phase synthesis of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines demonstrates a viable strategy for creating combinatorial libraries of related heterocyclic systems nih.gov. This approach involved the construction of the core scaffold with two points of diversity, followed by further derivatization to introduce additional diversity points nih.gov. Such a strategy could be adapted for the this compound core, enabling the rapid generation of a large number of analogs for screening.

High-throughput screening technologies are then essential to evaluate these large compound libraries. For example, in the search for new anticancer agents, numerous studies have reported the screening of thieno[2,3-d]pyrimidine (B153573) derivatives against panels of cancer cell lines, such as the NCI-60 panel mdpi.comresearchgate.net. These screening efforts have identified compounds with significant cytotoxic activity and have helped to establish initial structure-activity relationships mdpi.comresearchgate.net. Similar high-throughput screening campaigns for this compound derivatives could uncover new leads for various therapeutic targets.

Table 1: Examples of High-Throughput Methodologies Applied to Related Scaffolds

MethodologyScaffoldApplicationKey Findings
Parallel Solution-Phase SynthesisThieno[2,3-d]pyrimidin-2-ylmethanamineCombinatorial Library GenerationSuccessful synthesis of over 230 derivatives with four diversity points nih.gov.
NCI-60 Cell Line ScreeningThieno[2,3-d]pyrimidine-4(3H)-onesAnticancer Drug DiscoveryIdentification of a derivative with potent cytotoxic activity against a melanoma cell line mdpi.comresearchgate.net.

Design of Next-Generation this compound-Based Scaffolds with Enhanced Selectivity

The design of next-generation scaffolds based on the this compound core with enhanced selectivity for specific biological targets is a key area of ongoing research. This involves a deep understanding of the structure-activity relationships of this class of compounds and the use of modern drug design strategies such as scaffold hopping and computational modeling.

A notable example of scaffold design is the development of thieno[2,3-d]imidazole derivatives as agonists of the stimulator of interferon genes (STING) protein, a key player in the innate immune response nih.govresearchgate.net. Through a scaffold hopping strategy, researchers designed a series of compounds that led to the discovery of a highly potent human STING agonist with an EC50 value of 1.2 nM nih.govresearchgate.net. This compound demonstrated significant antitumor activity in preclinical models through systemic administration nih.gov.

Similarly, the related thieno[2,3-d]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors with anticancer properties researchgate.netresearchgate.net. By designing derivatives that target specific kinases such as VEGFR-2, PI3K, and RIPK2, researchers have been able to develop potent and selective inhibitors nih.govnih.govbue.edu.egrsc.orgresearchgate.net. These studies often employ molecular docking and other computational methods to guide the design of new compounds with improved binding affinity and selectivity nih.govrsc.org. The principles learned from these studies can be directly applied to the design of novel this compound-based scaffolds with enhanced selectivity for a wide range of therapeutic targets.

Table 2: Examples of Designed Thieno[2,3-d]imidazole and Thieno[2,3-d]pyrimidine Derivatives with Enhanced Selectivity

ScaffoldTargetTherapeutic AreaKey Findings
Thieno[2,3-d]imidazoleSTING AgonistAntitumor ImmunotherapyDiscovery of a potent human STING agonist (EC50 = 1.2 nM) with in vivo efficacy nih.govresearchgate.net.
Thieno[2,3-d]pyrimidineVEGFR-2 KinaseAnticancerDevelopment of potent inhibitors with IC50 values in the low nanomolar range nih.govrsc.org.
Thieno[2,3-d]pyrimidinePI3KAnticancerSynthesis of derivatives with good cytotoxic activities against breast cancer cell lines nih.gov.
Thieno[2,3-d]pyrimidineRIPK2Inflammatory DiseasesDevelopment of potent and selective inhibitors with low nanomolar efficacy in cellular assays nih.gov.

Interdisciplinary Approaches and Collaborative Research Opportunities

The full potential of this compound chemistry can best be realized through interdisciplinary approaches and collaborative research. The diverse applications of this scaffold, from medicine to materials science, necessitate the combined expertise of chemists, biologists, pharmacologists, and materials scientists.

Collaborations between synthetic organic chemists and computational chemists can accelerate the design and synthesis of new derivatives with desired properties. The use of in silico methods for predicting biological activity or material characteristics can help to prioritize synthetic targets and reduce the time and cost of research and development nih.govrsc.org.

Furthermore, partnerships between academic research groups and pharmaceutical or materials science companies can facilitate the translation of basic research findings into tangible products. The development of new anticancer agents, for example, requires a multidisciplinary team to navigate the complex process of drug discovery, from initial hit identification to preclinical and clinical development google.comnih.gov. Similarly, the creation of novel electronic devices based on this compound chemistry will require collaboration between chemists who synthesize the materials and engineers who design and fabricate the devices. The broad spectrum of biological activities reported for the closely related thienopyrimidine scaffold, including antibacterial, antifungal, antiparasitic, and antiviral properties, underscores the vast potential for collaborative research in infectious diseases nih.gov.

Q & A

Q. What are the optimal synthetic routes for 1H-Thieno[2,3-d]imidazol-2(3H)-one and its derivatives?

Methodological Answer: The synthesis of thienoimidazolone derivatives typically involves cyclization reactions using hydantoin precursors or condensation of diamines with carbonyl sources. For example:

  • Hydantoin-based synthesis : Reacting hydantoin derivatives with thiophene-containing precursors under reflux conditions yields substituted thienoimidazolones. For instance, 5-acetyl-1,3-dibenzyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one was synthesized with a brown solid product (mp 100°C) and characterized via 1H^1H-NMR (δ\delta 7.77 ppm, singlet) and HRMS (observed [M+H]+^+: 363.11618) .
  • Amyl alcohol reflux : A similar approach for thieno[3,4-d]imidazol-2(3H)-one derivatives involves refluxing 3,4-diaminothiophene with urea in amyl alcohol at 130°C under inert atmosphere, yielding 60% product after column purification .

Q. Table 1: Comparison of Synthetic Routes

PrecursorConditionsYieldCharacterization TechniquesReference
Hydantoin derivativesReflux, solvent-free60-90%1H^1H-NMR, HRMS, melting point
3,4-Diaminothiophene + ureaAmyl alcohol, 130°C, 5h60%1H^1H-NMR, column chromatography

Q. What spectroscopic and crystallographic techniques are critical for characterizing thienoimidazolone derivatives?

Methodological Answer:

  • 1H^1H-NMR : Proton environments are resolved at 500 MHz, with aromatic protons appearing at δ\delta 6.36–11.01 ppm, depending on substituents. For example, brominated derivatives (e.g., 4,6-dibromo-1H-thieno[3,4-d]imidazol-2(3H)-one) exhibit downfield shifts due to electron-withdrawing effects .
  • X-ray crystallography : Crystal structures (e.g., triclinic system, space group P1P1) reveal intermolecular interactions like N–H⋯O hydrogen bonding and π-stacking, critical for understanding packing efficiency and electronic properties .

Advanced Research Questions

Q. How do substituents influence the electronic properties and reactivity of thienoimidazolone cores?

Methodological Answer: Substituents such as nitro (-NO2_2) or acetyl (-COCH3_3) groups alter electron density and regioselectivity. For example:

  • Nitro derivatives : 1,3-Dibenzyl-5-nitro-thieno[2,3-d]imidazol-2-one exhibits a deep yellow color (mp 62–64°C) due to extended conjugation, confirmed by 13C^13C-NMR (δ\delta 153.6 ppm for the carbonyl) .
  • Bromination : Electrophilic bromination at positions 4 and 6 proceeds with 90% yield using N-bromosuccinimide (NBS) in THF at -78°C, enhancing electrophilicity for further functionalization .

Q. Table 2: Substituent Effects on Reactivity

DerivativeSubstituentYieldKey Spectral Data (1H^1H-NMR)Reference
5-Acetyl-COCH3_360%δ\delta 7.77 (s, 1H)
4,6-Dibromo-Br90%δ\delta 11.01 (s, 2H)

Q. How can computational models predict intermolecular interactions in thienoimidazolone crystals?

Methodological Answer: Density Functional Theory (DFT) calculations correlate with crystallographic data to predict hydrogen bonding and π-stacking. For example:

  • Hydrogen bonding : In (3Z)-3-benzylidene-benzimidazoimidazolone, N–H⋯O bonds (2.02 Å) stabilize dimer formation, while C–H⋯π interactions (3.42 Å) enhance crystal packing .
  • π-Stacking : Planar thienoimidazolone cores exhibit face-to-face stacking distances of 3.5–3.8 Å, critical for charge-transfer applications in electrochromic materials .

Q. What challenges arise in achieving regioselective functionalization of the thienoimidazolone core?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Electrophilic substitution : Bromination favors positions 4 and 6 due to electron-deficient thiophene rings, confirmed by 1H^1H-NMR .
  • Nucleophilic attack : Acetylation at position 5 occurs via Friedel-Crafts acylation, requiring Lewis acid catalysts (e.g., Eaton’s reagent) for optimal yield (90–96%) .

Q. How do structural modifications impact biological activity in thienoimidazolone derivatives?

Methodological Answer:

  • Phospholipase D (PLD) inhibition : Piperidine-substituted derivatives (e.g., 1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one) show isoform selectivity (PLD1 IC50_{50} = 0.4 μM vs. PLD2 IC50_{50} = 4 μM) via hydrophobic interactions with catalytic pockets .
  • DYRK1A inhibition : Thiadiazine hybrids (e.g., N-(4-trifluoromethylphenyl)-5-benzimidazolone-thiadiazin-2-amine) achieve DYRK1A inhibition (IC50_{50} < 1 μM) via hydrogen bonding with kinase hinge regions .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for similar thienoimidazolone derivatives?

Key Findings:

  • Solvent effects : Reactions in amyl alcohol yield 60% product , while solvent-free conditions improve yields to 90% .
  • Temperature control : Low-temperature bromination (-78°C) minimizes side reactions, achieving 90% yield , whereas room-temperature reactions show lower efficiency.

Q. Table 3: Yield Optimization Strategies

ConditionYieldKey Factor IdentifiedReference
Amyl alcohol, 130°C60%Inert atmosphere requirement
Solvent-free, Eaton’s reagent96%Reduced solvent interference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.